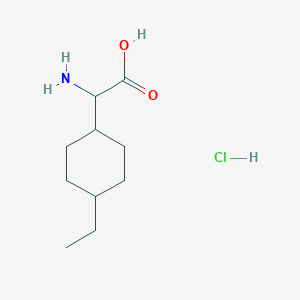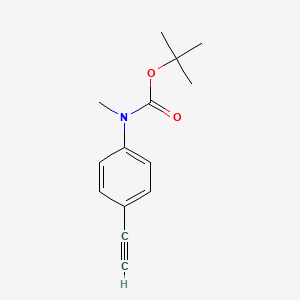![molecular formula C14H19NO5 B8097991 2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)
2-[2-(Boc-amino)ethyloxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Boc-amino)ethyloxy]benzoic acid is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a Boc-protected aminoethoxy group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Boc-amino)ethyloxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(Boc-amino)ethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Boc-amino)ethyloxy]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a coupling agent.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: DCC and DMAP are frequently used as coupling agents and catalysts, respectively.
Amidation: EDC and N-hydroxysuccinimide (NHS) are often employed to facilitate the formation of amides.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Applications De Recherche Scientifique
2-[2-(Boc-amino)ethyloxy]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Boc-amino)ethyloxy]benzoic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various molecular targets such as enzymes and receptors . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Boc-amino)ethyl methacrylate: Used in polymer synthesis with pendant amine functionality.
2-(Boc-amino)ethyl bromide: Utilized in organic synthesis to introduce Boc-protective groups.
Uniqueness
2-[2-(Boc-amino)ethyloxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a Boc-protected aminoethoxy group. This structure allows for versatile chemical modifications and applications in various fields, including drug development and material science .
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-7-5-4-6-10(11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAXRQHNVVOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)



![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester](/img/structure/B8098005.png)


![Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B8098015.png)

